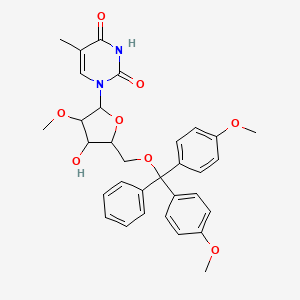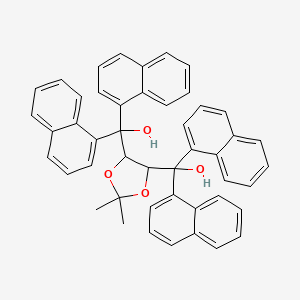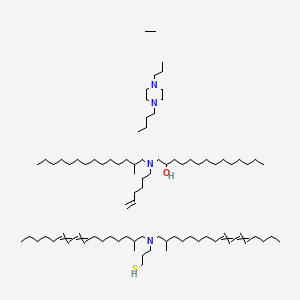
5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, which is crucial for its role in solid-phase synthesis of nucleic acids. The presence of the 2’-o-methyl and 5-methyl modifications enhances the stability and binding affinity of the resulting oligonucleotides, making it valuable in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Next, the 2’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions are carefully controlled to prevent over-methylation and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine .
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes several types of chemical reactions, including:
Substitution: The methylation of the 2’-hydroxyl group using methyl iodide.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.
Substitution: Methyl iodide (CH3I), sodium hydride (NaH), anhydrous conditions.
Major Products Formed
Scientific Research Applications
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process. Upon deprotection, the free hydroxyl group is available for subsequent coupling reactions .
The 2’-o-methyl and 5-methyl modifications enhance the stability and binding affinity of the resulting oligonucleotides by increasing resistance to nucleases and improving hybridization properties . These modifications also reduce the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the 2’-o-methyl and 5-methyl modifications, resulting in lower stability and binding affinity.
5’-O-(Dimethoxytrityl)-2’-o-methyluridine: Similar but lacks the 5-methyl modification, which affects its stability and binding properties.
5’-O-(Dimethoxytrityl)-2’-deoxy-5-methyluridine: Similar but lacks the 2’-o-methyl modification, resulting in lower resistance to nucleases.
Uniqueness
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the combination of the 2’-o-methyl and 5-methyl modifications, which provide enhanced stability, binding affinity, and reduced immunogenicity compared to other similar compounds .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)


![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)

![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387350.png)
![7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13387357.png)
